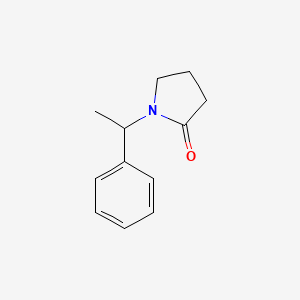
1-(1-Phenylethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Phenylethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Applications
1-(1-Phenylethyl)pyrrolidin-2-one has been investigated for various therapeutic uses, particularly in the fields of neurology and pain management. Notable applications include:
- Antidepressant Properties : Research indicates that this compound can serve as a lead in developing new antidepressants. Its structural features allow it to interact with neurotransmitter systems, potentially enhancing mood regulation.
- Pain Management : The compound shows promise in pain relief mechanisms, making it a candidate for analgesic drugs. Its ability to modulate pain pathways suggests significant therapeutic potential in chronic pain conditions.
- Cytotoxic Activity : Studies have highlighted the cytotoxic properties of related compounds, indicating that this compound may also have applications in oncology as a potential anti-cancer agent .
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various methods, typically involving the reaction of pyrrolidinone derivatives with phenylethylamine or similar compounds. Key synthesis pathways include:
- Nucleophilic Substitution Reactions : The presence of functional groups like amino and carbonyl allows for modifications that enhance biological activity.
- Electrophilic Additions : These reactions facilitate the introduction of additional functional groups that can improve pharmacokinetic properties.
Numerous studies have documented the therapeutic potential and mechanisms of action of this compound and its derivatives:
- Study on Pain Modulation : A study demonstrated that derivatives of this compound could effectively modulate pain pathways in animal models, suggesting a viable path for developing new analgesics .
- Antidepressant Activity : Another research highlighted how modifications to the pyrrolidinone ring could enhance antidepressant effects, providing insights into structure-activity relationships that inform future drug design .
Propiedades
Número CAS |
146530-14-5 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
1-(1-phenylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-10(11-6-3-2-4-7-11)13-9-5-8-12(13)14/h2-4,6-7,10H,5,8-9H2,1H3 |
Clave InChI |
NEGMKRHJNDHTOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2CCCC2=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













